5-Iodo-1,6-dimethyl-1H-indole
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Overview
Description
5-Iodo-1,6-dimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,6-dimethyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 1,6-dimethylindole using iodine or an iodine-containing reagent under specific conditions . Another method includes the use of hypervalent iodine reagents to achieve regioselective iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,6-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acids.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
5-Iodo-1,6-dimethyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups can influence the compound’s binding affinity to various receptors and enzymes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Iodoindole: Similar structure but lacks the methyl groups, which can affect its chemical and biological properties.
1,6-Dimethylindole: Lacks the iodine atom, resulting in different reactivity and biological activities.
5-Bromo-1,6-dimethyl-1H-indole: Similar to 5-Iodo-1,6-dimethyl-1H-indole but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H10IN |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-iodo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10IN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
InChI Key |
DYZZNNFWOCDPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C)C=C1I |
Origin of Product |
United States |
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